4-Pyridinecarbodithioic acid, methyl ester, 1-oxide
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Overview
Description
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide is an organic compound with the molecular formula C7H7NS2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its unique structure, which includes a pyridine ring substituted with a carbodithioic acid methyl ester and an oxide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbodithioic acid, methyl ester, 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is commercially available.
Functional Group Introduction: The carbodithioic acid methyl ester group is introduced through a series of reactions involving thiocarbonyl compounds and methylating agents.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Parent pyridine compound.
Substitution: Derivatives with various functional groups replacing the methyl ester.
Scientific Research Applications
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbodithioic acid, methyl ester, 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carbodithioic acid methyl ester and oxide groups allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the carbodithioic acid and oxide groups.
Pyridine-4-carboxylic acid: Contains a carboxylic acid group instead of the carbodithioic acid methyl ester.
4-Methoxycarbonylpyridine: Similar ester group but lacks the carbodithioic acid and oxide groups.
Uniqueness
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide is unique due to the presence of both the carbodithioic acid methyl ester and oxide groups. These functional groups impart distinct chemical properties, making the compound valuable in various research applications.
Properties
CAS No. |
711603-41-7 |
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Molecular Formula |
C7H7NOS2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
methyl 1-oxidopyridin-1-ium-4-carbodithioate |
InChI |
InChI=1S/C7H7NOS2/c1-11-7(10)6-2-4-8(9)5-3-6/h2-5H,1H3 |
InChI Key |
NWCMJDYFHAXBPI-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
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